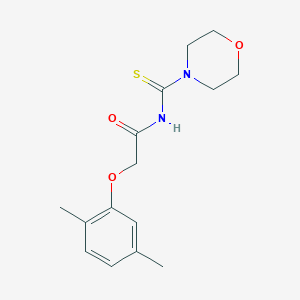![molecular formula C18H23N2+ B261540 1-Methyl-2-[4-(diethylamino)styryl]pyridinium](/img/structure/B261540.png)
1-Methyl-2-[4-(diethylamino)styryl]pyridinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-[4-(diethylamino)styryl]pyridinium (also known as di-4-ANEPPS) is a fluorescent voltage-sensitive dye widely used in scientific research for the detection of changes in membrane potential. This dye has been extensively used in the field of neuroscience, cardiology, and electrophysiology. The unique properties of di-4-ANEPPS make it an ideal candidate for the study of cellular processes that involve changes in membrane potential.
Mechanism of Action
Di-4-ANEPPS works by binding to the lipid bilayer of the cell membrane. The dye is sensitive to changes in membrane potential and undergoes a change in fluorescence intensity when the membrane potential changes. This change in fluorescence can be detected using a fluorescence microscope or a spectrofluorometer. The mechanism of action of di-4-ANEPPS is well understood, making it a reliable tool for researchers.
Biochemical and Physiological Effects:
Di-4-ANEPPS has no known biochemical or physiological effects on cells. It does not alter membrane potential or interfere with ion channels. The dye is non-toxic and does not affect cell viability. This makes it an ideal tool for long-term experiments.
Advantages and Limitations for Lab Experiments
One of the main advantages of di-4-ANEPPS is its high sensitivity to changes in membrane potential. It can detect changes in membrane potential as small as 0.1 mV. The dye is also compatible with a wide range of cell types, making it a versatile tool for researchers. However, di-4-ANEPPS has some limitations. It is sensitive to photobleaching, which can limit the duration of experiments. The dye is also sensitive to changes in temperature and pH, which can affect the accuracy of measurements.
Future Directions
There are several future directions for the use of di-4-ANEPPS in scientific research. One area of interest is the study of the effects of drugs on ion channels. Di-4-ANEPPS can be used to investigate the mechanisms of action of drugs that affect ion channels, which could lead to the development of new therapeutics. Another area of interest is the study of the effects of aging on membrane potential. Di-4-ANEPPS can be used to investigate changes in membrane potential that occur with age, which could lead to a better understanding of age-related diseases. Finally, di-4-ANEPPS could be used in the development of new biosensors for the detection of changes in membrane potential in real-time.
Conclusion:
Di-4-ANEPPS is a valuable tool for the study of changes in membrane potential in various cell types. Its unique properties make it an ideal candidate for scientific research. The synthesis of di-4-ANEPPS is a complex process that requires expertise in organic chemistry. The dye has no known biochemical or physiological effects on cells and is non-toxic. However, it does have some limitations, such as sensitivity to photobleaching and changes in temperature and pH. There are several future directions for the use of di-4-ANEPPS in scientific research, including the study of the effects of drugs on ion channels and the development of new biosensors.
Synthesis Methods
The synthesis of di-4-ANEPPS involves the reaction of 4-(diethylamino)benzaldehyde with 2-bromomethyl pyridine, followed by the addition of methyl iodide. The final product is obtained through purification using column chromatography. The synthesis of di-4-ANEPPS is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
Di-4-ANEPPS is widely used in scientific research to study changes in membrane potential in various cell types. It has been used to study the action potential in neurons, cardiac cells, and smooth muscle cells. The dye can be used in both in vitro and in vivo experiments, making it a versatile tool for researchers. Di-4-ANEPPS has also been used to study the effects of drugs on membrane potential and to investigate the mechanisms of action of various ion channels.
properties
Product Name |
1-Methyl-2-[4-(diethylamino)styryl]pyridinium |
|---|---|
Molecular Formula |
C18H23N2+ |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
N,N-diethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline |
InChI |
InChI=1S/C18H23N2/c1-4-20(5-2)18-13-10-16(11-14-18)9-12-17-8-6-7-15-19(17)3/h6-15H,4-5H2,1-3H3/q+1 |
InChI Key |
BOXNHJXFMYFAFC-UHFFFAOYSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C2=CC=CC=[N+]2C |
SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC2=CC=CC=[N+]2C |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC2=CC=CC=[N+]2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[4-(1-Piperidinylcarbonyl)cyclohexyl]carbonyl}piperidine](/img/structure/B261457.png)

![N-[(3-fluoro-4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B261460.png)
![2-(4-bromo-2-chlorophenoxy)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide](/img/structure/B261462.png)
![2-(3,5-dimethylphenoxy)-N-(2-{[(3,5-dimethylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261463.png)
![2-(4-isopropylphenoxy)-N-(2-{[(4-isopropylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261464.png)
![2-{[(2-isopropylphenoxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B261466.png)

![N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide](/img/structure/B261469.png)

![4-[Cyclohexyl(methyl)amino]-4-oxo-2-butenoic acid](/img/structure/B261472.png)
![N-(2,4-dichlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B261478.png)

